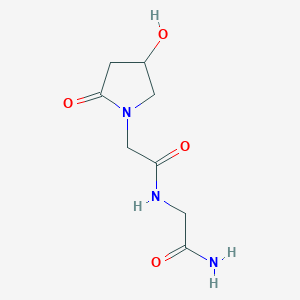

N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide

説明

特性

IUPAC Name |

2-[[2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetyl]amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c9-6(13)2-10-7(14)4-11-3-5(12)1-8(11)15/h5,12H,1-4H2,(H2,9,13)(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOHDELICCIKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)NCC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470812 | |

| Record name | N~2~-[(4-Hydroxy-2-oxopyrrolidin-1-yl)acetyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120428-80-0 | |

| Record name | N~2~-[(4-Hydroxy-2-oxopyrrolidin-1-yl)acetyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide, also known by its CAS number 120428-80-0, is a compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology.

| Property | Value |

|---|---|

| Chemical Formula | C8H13N3O4 |

| Molecular Weight | 215.21 g/mol |

| Melting Point | 158-160 °C |

| Density | 1.429 g/cm³ |

| pKa | 13.70 |

The compound exhibits a range of biological activities, primarily due to its structural features, which include an amide group and a hydroxy-pyrrolidine moiety. These functional groups are known to influence interactions with biological targets such as enzymes and receptors.

- Antimicrobial Activity : this compound has shown potential against various bacterial strains. Studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, similar to established antibiotics like penicillin and ciprofloxacin .

- Photosynthetic Inhibition : The compound has been evaluated for its ability to inhibit photosynthetic electron transport in plant chloroplasts. This activity suggests potential applications in herbicide development, as it interferes with the photosystem II complex, crucial for photosynthesis .

- Neuroprotective Effects : Preliminary research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases .

Study 1: Antimicrobial Screening

In a study focusing on a series of compounds similar to this compound, researchers conducted in vitro screenings against mycobacterial, bacterial, and fungal strains. The results demonstrated that the compound exhibited comparable or superior activity against these pathogens compared to standard treatments .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the chemical structure significantly influenced the biological activity of related compounds. For instance, variations in the substituents on the pyrrolidine ring affected lipophilicity and subsequently the antimicrobial efficacy .

類似化合物との比較

Pyrrolidinone-Containing Acetamides

Compounds sharing the pyrrolidinone core are compared below:

Key Findings :

- The 4-hydroxy group in the target compound enhances hydrophilicity compared to the unsubstituted pyrrolidinone in 2-(2-oxopyrrolidin-1-yl)acetamide . This may reduce membrane permeability but improve aqueous solubility.

- The MT1-MMP inhibitor derivative incorporates a pyrrolidinone-acetamide scaffold but adds iodobenzylamine and propynyl groups, enabling enzyme-targeted activity .

Heterocyclic Acetamides with Diverse Cores

Acetamides with alternative heterocycles exhibit distinct pharmacological profiles:

Key Findings :

- Pyridazinone derivatives (e.g., FPR2 agonists) demonstrate receptor-specific activity due to aromatic substitutions , contrasting with the target compound’s lack of aromaticity.

- Morpholinone-based acetamides are often intermediates in drug synthesis, highlighting the versatility of heterocyclic acetamides .

Substituted Phenyl Acetamides

Compounds with phenyl groups exhibit varied bioactivities:

Key Findings :

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely improves water solubility compared to non-polar derivatives like benzothiazole acetamides .

- Melting Point : The target compound’s melting point is unspecified, but the simpler 2-(2-oxopyrrolidin-1-yl)acetamide melts at 151–152.5°C , suggesting similar thermal stability.

準備方法

Reaction of 4-Halo-3-Alkoxy-2E-butenoic Acid Esters with Glycine

- Reagents: 4-chloro-3-methoxy-but-2E-enoic acid methyl ester and glycine.

- Conditions: Glycine is suspended in water and heated to 70°C; pH is maintained at 8.5 by slow addition of 10M NaOH.

- Procedure: The ester is added incrementally at 70–75°C, with continuous pH control. After the final addition, the mixture is stirred for several hours.

- Outcome: Formation of 4-alkoxy-3-pyrrolin-2-on-1-yl-acetic acid methyl ester intermediates.

- Yield: Approximately 84% crude yield after acidification and precipitation; recrystallization from isopropanol improves purity and yield to 87%.

Acid Hydrolysis of Alkoxy Groups

- Reagents: Aqueous mineral acids such as hydrochloric acid, hydrobromic acid, sulfuric acid, nitric acid, or phosphoric acid.

- Conditions: Temperature range 0–100°C, preferably using aqueous hydrochloric acid.

- Purpose: Removal of alkoxy groups to convert intermediates into 2,4-dioxopyrrolidin-1-yl-acetic acid.

- Notes: The acid hydrolysis step is typically performed without isolation of the intermediate, feeding directly into the hydrogenation step.

Catalytic Hydrogenation

- Catalysts: Platinum, ruthenium, or rhodium on inert supports such as carbon, aluminum oxide, or silica gel.

- Preferred Catalyst: Ruthenium on carbon (1–10% loading).

- Conditions: Aqueous acidic medium at pH 0–2, temperature 0–70°C, hydrogen pressure 5–50 bar.

- Outcome: Reduction of 2,4-dioxopyrrolidin-1-yl-acetic acid esters to 4-hydroxy-2-oxopyrrolidin-1-yl-acetic acid esters.

- Advantages: High purity and good overall yields.

Esterification and Ammonia Reaction

- Esterification: The 4-hydroxy-2-oxopyrrolidin-1-yl-acetic acid is esterified, often with lower alkyl alcohols under acidic conditions.

- Ammonia Reaction: The ester is reacted with ammonia to form the final amide, this compound.

- Conditions: Typically performed under known industrial methods, often in aqueous or alcoholic solvents.

- Yield and Purity: The final product is obtained in very high purity and good overall yield.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH | Catalyst/Notes | Yield (%) | Product Purity Notes |

|---|---|---|---|---|---|---|

| Glycine reaction | 4-chloro-3-methoxy-but-2E-enoic acid methyl ester, NaOH | 70–75 | 8.5 | Stirring, pH control | 84 (crude), 87 (recryst.) | <0.01% Cl impurity after recryst. |

| Acid hydrolysis | Aqueous HCl or mineral acid | 0–100 | Acidic | Hydrolysis of alkoxy groups | Not isolated intermediate | Direct feed to hydrogenation |

| Catalytic hydrogenation | H2 gas, Ru/C catalyst | 0–70 | 0–2 | 5–50 bar H2 pressure | High | High purity 4-hydroxy intermediate |

| Esterification + Ammonia | Alcohols, ammonia | Ambient to reflux | Neutral | Known industrial amide formation | High | Final amide with high purity |

Research Findings and Industrial Relevance

- The process described is designed to overcome drawbacks of earlier methods requiring organic solvents by enabling aqueous media reactions, enhancing ecological and industrial feasibility.

- Ruthenium catalysts on carbon supports have shown superior catalytic activity and selectivity in hydrogenation steps.

- Maintaining pH control during glycine addition is critical for yield optimization.

- The final amide product exhibits high purity suitable for pharmaceutical applications, as confirmed by analytical techniques such as NMR and HPLC.

- The process is scalable, with reaction conditions optimized for industrial production without compromising yield or purity.

Q & A

Q. How can the synthesis of N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide be optimized for improved yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor molecules containing pyrrolidinone and acetamide moieties. Key steps include:

- Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link the 4-hydroxy-2-oxopyrrolidine fragment to the amino-oxoethylacetamide backbone .

- Temperature control : Maintain reactions at 0–25°C to prevent side reactions, as excessive heat may degrade sensitive functional groups .

- Purification : Employ silica gel chromatography (gradient elution with CH2Cl2/MeOH) followed by recrystallization in ethyl acetate to isolate high-purity product .

- Yield optimization : Sequential addition of reagents (e.g., acetyl chloride) and stoichiometric adjustments (1.5–2.0 equivalents) enhance conversion rates .

Q. What spectroscopic methods are recommended for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR spectroscopy :

- 1H NMR : Identify protons on the pyrrolidinone ring (δ 3.0–4.5 ppm) and acetamide NH2 groups (δ 6.8–7.7 ppm as broad singlets). Integration ratios confirm substituent positions .

- 13C NMR : Carbonyl groups (C=O) appear at δ 165–175 ppm, while the hydroxy-pyrrolidinone oxygenated carbons resonate at δ 60–80 ppm .

- Mass spectrometry (ESI/APCI+) : Confirm molecular weight (158.1552 g/mol) via [M+H]+ or [M+Na]+ peaks. Fragmentation patterns validate structural integrity .

- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) to verify functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust during weighing and synthesis .

- Spill management : Collect solid residues with a dustpan and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- First aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15+ minutes .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound against neurological targets?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or NMDA receptors using Ellman’s assay or calcium flux assays, respectively .

- Cellular models : Test neuroprotective effects in SH-SY5Y neuronal cells under oxidative stress (H2O2-induced apoptosis) .

- Molecular docking : Simulate binding affinity to AChE active sites (PDB ID: 4EY7) using AutoDock Vina. Prioritize poses with hydrogen bonds to Ser203 or Glu202 .

- ADMET profiling : Assess blood-brain barrier permeability via PAMPA-BBB and metabolic stability in liver microsomes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in peak assignments .

- X-ray crystallography : If single crystals are obtainable, resolve absolute configuration and confirm hydrogen-bonding networks .

- Isotopic labeling : Use 15N/13C-labeled analogs to trace signal origins in complex NMR spectra .

Q. How to design reaction conditions for functionalizing this compound derivatives?

Methodological Answer:

- Selective acylation : Protect the 4-hydroxy group with TBSCl before modifying the amino-oxoethyl moiety with acyl chlorides .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the acetamide nitrogen .

- Catalyst optimization : Employ Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。